molecular formula C13H18N2O B7588888 3-[(2-Methylcyclopentyl)amino]benzamide

3-[(2-Methylcyclopentyl)amino]benzamide

Cat. No. B7588888
M. Wt: 218.29 g/mol
InChI Key: IPAFVINMSOCLSX-UHFFFAOYSA-N
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Description

3-[(2-Methylcyclopentyl)amino]benzamide, also known as Mecamylamine, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a non-specific nicotinic acetylcholine receptor antagonist, which means that it blocks the activity of certain neurotransmitters in the brain. In

Mechanism of Action

3-[(2-Methylcyclopentyl)amino]benzamide works by blocking the activity of nicotinic acetylcholine receptors, which are involved in the transmission of nerve impulses in the brain. This blockade results in a decrease in the release of certain neurotransmitters, such as dopamine and norepinephrine, which are involved in addiction and cognitive function.
Biochemical and Physiological Effects:
3-[(2-Methylcyclopentyl)amino]benzamide has been shown to have various biochemical and physiological effects in the body. This compound has been shown to decrease the release of dopamine and norepinephrine, which are neurotransmitters involved in addiction and cognitive function. Additionally, 3-[(2-Methylcyclopentyl)amino]benzamide has been shown to decrease blood pressure and heart rate, which makes it a potential treatment for hypertension.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(2-Methylcyclopentyl)amino]benzamide in lab experiments is its ability to selectively block nicotinic acetylcholine receptors. This allows researchers to study the specific effects of these receptors on various physiological and biochemical processes. However, one of the limitations of using 3-[(2-Methylcyclopentyl)amino]benzamide is its non-specific nature, which means that it can also block other types of receptors in the body. This can make it difficult to determine the specific effects of nicotinic acetylcholine receptors on certain processes.

Future Directions

There are several future directions for the use of 3-[(2-Methylcyclopentyl)amino]benzamide in scientific research. One potential direction is the development of more selective nicotinic acetylcholine receptor antagonists, which would allow for more specific studies of these receptors. Additionally, 3-[(2-Methylcyclopentyl)amino]benzamide could be studied further as a potential treatment for various disorders, such as hypertension and Tourette's syndrome. Finally, 3-[(2-Methylcyclopentyl)amino]benzamide could be used to study the effects of nicotine and other related compounds on the body, which could lead to a better understanding of addiction and related disorders.

Synthesis Methods

3-[(2-Methylcyclopentyl)amino]benzamide can be synthesized through a multi-step process that involves the reaction between 2-methylcyclopentanone and hydroxylamine hydrochloride, followed by the reaction with 3-aminobenzoyl chloride. The resulting product is then purified through recrystallization to obtain pure 3-[(2-Methylcyclopentyl)amino]benzamide.

Scientific Research Applications

3-[(2-Methylcyclopentyl)amino]benzamide has been widely used in scientific research for its ability to block the activity of nicotinic acetylcholine receptors. This compound has been studied in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, 3-[(2-Methylcyclopentyl)amino]benzamide has been used to study the role of nicotinic acetylcholine receptors in the brain, particularly in relation to addiction and cognitive function. In pharmacology, 3-[(2-Methylcyclopentyl)amino]benzamide has been studied as a potential treatment for various disorders, such as hypertension and Tourette's syndrome. In toxicology, 3-[(2-Methylcyclopentyl)amino]benzamide has been used to study the toxicity of nicotine and other related compounds.

properties

IUPAC Name

3-[(2-methylcyclopentyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-9-4-2-7-12(9)15-11-6-3-5-10(8-11)13(14)16/h3,5-6,8-9,12,15H,2,4,7H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAFVINMSOCLSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1NC2=CC=CC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Methylcyclopentyl)amino]benzamide

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